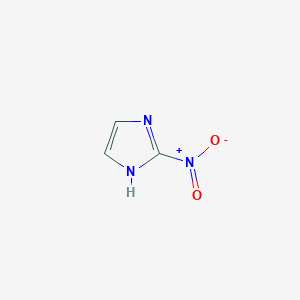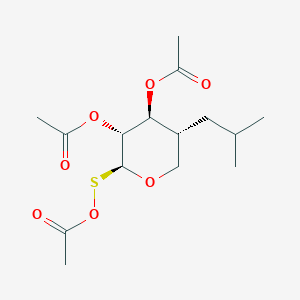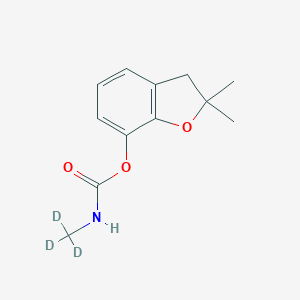
Carbofuran-d3
Descripción general
Descripción
Carbofuran-d3 is a deuterated analog of the pesticide carbofuran. It is primarily used as an internal standard for the quantification of carbofuran in various analytical applications. The compound has the molecular formula C12H12D3NO3 and a molecular weight of 224.27. This compound is known for its high purity and stability, making it suitable for use in precise analytical measurements .
Mecanismo De Acción
Target of Action
Carbofuran-d3, a deuterated analog of the pesticide carbofuran , primarily targets acetylcholinesterase (AChE) in insects and mammals . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .
Mode of Action
This compound inhibits the action of AChE, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of nerves and muscles . The inhibition constants (Kas) for AChE from Musca domestica brain, Apis mellifera brain, and bovine erythrocyte are 9.4, 30, and 210 µM, respectively .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway, leading to an overstimulation of the nervous system . This overstimulation can cause a variety of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases .
Pharmacokinetics
It is known that carbofuran, the non-deuterated analog, is moderately soluble in water and relatively volatile
Result of Action
The primary result of this compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of effects, from mild symptoms like salivation and nausea to severe effects like muscle weakness, respiratory failure, and even death in extreme cases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbofuran-d3 involves the incorporation of deuterium atoms into the carbofuran molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with deuterated methyl isocyanate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process ensures high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .
Análisis De Reacciones Químicas
Types of Reactions
Carbofuran-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form deuterated carbofuran derivatives.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated carbofuran oxides, while reduction can produce deuterated carbofuran derivatives .
Aplicaciones Científicas De Investigación
Carbofuran-d3 is widely used in scientific research for various applications, including:
Chemistry: It serves as an internal standard in gas chromatography and liquid chromatography for the quantification of carbofuran.
Biology: Used in studies involving the metabolism and degradation of carbofuran in biological systems.
Medicine: Employed in toxicological studies to understand the effects of carbofuran exposure.
Industry: Utilized in environmental monitoring to detect and quantify carbofuran residues in water and soil samples
Comparación Con Compuestos Similares
Similar Compounds
Carbofuran: The non-deuterated analog of carbofuran-d3.
Aldicarb: Another carbamate insecticide with similar acetylcholinesterase inhibitory properties.
Methomyl: A carbamate insecticide used for similar applications
Uniqueness of this compound
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and accuracy of the compound when used as an internal standard, making it highly valuable for precise quantification of carbofuran in various samples .
Propiedades
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPRVBVGDRKAG-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583577 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007459-98-4 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1007459-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Carbofuran-d3 used in this study analyzing pesticide residues in sour cherries?
A1: this compound was utilized as an internal standard in the analysis of pesticide residues in sour cherry samples []. Internal standards, like this compound, are compounds with similar chemical properties to the target analytes but are not present in the original sample. They are added at a known concentration to account for variations during sample preparation and analysis. This allows for more accurate quantification of the pesticide residues present in the sour cherries.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



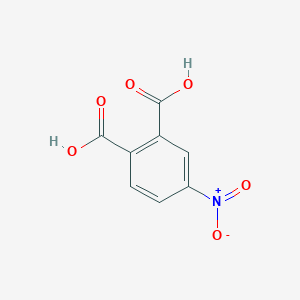

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

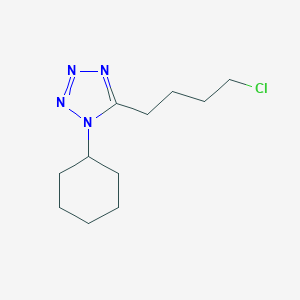
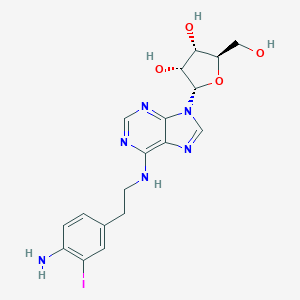


![5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE](/img/structure/B20881.png)
